

# Environmental Impact Assessment of Methiozolin on Golf Courses: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methiozolin

Cat. No.: B1249797

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## Executive Summary

**Methiozolin** is a selective, systemic isoxazoline herbicide (WSSA Group 30) used for pre- and post-emergence control of annual bluegrass (*Poa annua*), roughstalk bluegrass (*Poa trivialis*), and other weeds on golf course turf.<sup>[1][2]</sup> Its primary mode of action is the inhibition of plant cell wall biosynthesis.<sup>[1]</sup> Given its application in managed turf ecosystems, a thorough understanding of its environmental fate, transport, and potential impact on non-target organisms is critical. This technical guide provides a comprehensive overview of the environmental impact assessment of **methiozolin**, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological and regulatory pathways. The information is compiled from regulatory assessments by the U.S. Environmental Protection Agency (EPA) and peer-reviewed scientific literature to support research and development activities.

## Environmental Fate and Transport

The environmental persistence and mobility of **methiozolin** determine its potential for off-site transport and exposure to non-target ecosystems. Its dissipation is primarily driven by photodegradation and aerobic metabolism.<sup>[3][4]</sup> **Methiozolin** is considered slightly mobile in soil and is classified as moderately persistent to persistent in aerobic soil environments.<sup>[3][4]</sup> Due to its use pattern, it may be transported to surface water via spray drift and runoff, or to groundwater in vulnerable soil conditions.<sup>[3]</sup>

## Physicochemical Properties and Mobility

The potential for a pesticide to move within the environment is governed by its inherent physicochemical properties, such as water solubility and its tendency to adsorb to soil particles.

Property	Value	Reference
Water Solubility (20°C)	1.6 mg/L	[4]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	1,499 - 2,781 mL/goc	[4]
Vapor Pressure (20°C)	$3.28 \times 10^{-10}$ torr	[4]
Henry's Law Constant	$9 \times 10^{-11}$ atm m <sup>3</sup> mole <sup>-1</sup>	[4]

The high Koc values indicate that **methiozolin** has a strong tendency to bind to soil organic matter, classifying it as slightly mobile.[3][4]

## Environmental Persistence and Half-Life

The persistence of **methiozolin**, often expressed as a half-life (DT<sub>50</sub>), varies based on environmental conditions.

Compartment	Condition	Half-Life (DT <sub>50</sub> )	Reference
Soil	Aerobic Metabolism (20°C)	47.1 - 185 days	<a href="#">[4]</a>
Anaerobic Metabolism (20°C)	79.6 - 236 days	<a href="#">[4]</a>	
Soil Photolysis	19.6 - 20.8 days	<a href="#">[4]</a>	
Aquatic	Aerobic Metabolism (20°C)	38.7 - 50.7 days	<a href="#">[4]</a>
Anaerobic Metabolism (20°C)	71.5 - 116 days	<a href="#">[4]</a>	
Aquatic Photolysis	5.2 days	<a href="#">[4]</a>	
Hydrolysis (pH 4-7)	Stable (>2,600 days)	<a href="#">[4]</a>	

## Degradation Pathway

**Methiozolin** transforms into multiple degradates in the environment.[\[3\]](#) The five major environmental degradates identified are Met-3, Met-6, Met-7, DFBA, and DFBA acid.[\[3\]](#) Of these, only Met-3 was found to have toxicity comparable to the parent **methiozolin** and is considered a residue of concern in ecological risk assessments.[\[3\]](#)[\[4\]](#)

## Ecotoxicological Profile

The ecological risk assessment evaluates the potential for adverse effects on non-target organisms. Studies submitted for regulatory approval indicate that **methiozolin** presents a variable toxicity profile depending on the taxon.

## Aquatic Organisms

Taxon	Exposure	Toxicity Endpoint	Value (µg/L)	Toxicity Classification	Reference
Freshwater Fish	Acute	96-hr LC <sub>50</sub>	720	Moderately Toxic	[3][4]
Freshwater Invertebrates (Daphnia magna)	Acute	48-hr EC <sub>50</sub>	>850	Moderately Toxic	[3][4]
Estuarine/Marine Fish	Acute	96-hr LC <sub>50</sub>	310	Moderately Toxic	[4]
Estuarine/Marine Invertebrates	Acute	96-hr LC <sub>50</sub>	81	Highly Toxic	[4]
Aquatic Vascular Plants (Lemna gibba)	Chronic	7-day EC <sub>50</sub>	19	-	[3]
Aquatic Non-Vascular Plants (Green Algae)	Chronic	72-hr EC <sub>50</sub>	>1,900	-	[3]

Risk assessments by the EPA concluded that while **methiozolin** is moderately to highly toxic to aquatic organisms on an acute basis, the risk quotients (RQs) derived from predicted exposures do not exceed the Level of Concern (LOC) for fish and invertebrates.[4] However, LOCs were exceeded for vascular aquatic plants for all proposed uses, indicating a potential risk to this group.[3][4]

## Terrestrial Organisms

Taxon	Exposure	Toxicity Endpoint	Value	Toxicity Classification	Reference
Avian (Bobwhite Quail)	Acute Oral	LD <sub>50</sub>	>2,000 mg/kg-bw	Practically Non-toxic	<a href="#">[3]</a> <a href="#">[4]</a>
Avian (Bobwhite Quail)	Subacute Dietary	LC <sub>50</sub>	>5,200 mg/kg-diet	Practically Non-toxic	<a href="#">[3]</a> <a href="#">[4]</a>
Mammals (Rat)	Acute Oral	LD <sub>50</sub>	>2,000 mg/kg-bw	Practically Non-toxic	<a href="#">[3]</a> <a href="#">[4]</a>
Honey Bee (Apis mellifera)	Acute Contact	LD <sub>50</sub>	>40 µg/bee	Practically Non-toxic	<a href="#">[3]</a> <a href="#">[4]</a>
Honey Bee (Apis mellifera)	Acute Oral	LD <sub>50</sub>	>40 µg/bee	Practically Non-toxic	<a href="#">[3]</a> <a href="#">[4]</a>

**Methiozolin** is considered practically non-toxic to birds, mammals, and honey bees on an acute basis.[\[4\]](#) However, the EPA risk assessment noted that chronic risk LOCs were exceeded for some mammals based on conservative, screening-level assumptions of foraging on contaminated food sources within treated areas.[\[3\]](#)[\[4\]](#)

## Experimental Protocols

The data summarized in this guide are derived from standardized studies conducted according to internationally recognized guidelines.

## Environmental Fate Studies (OECD & EPA Guidelines)

- **Aerobic and Anaerobic Soil Metabolism (OECD 307):** This protocol is designed to determine the rate and pathway of degradation in soil. A known concentration of the test substance (typically <sup>14</sup>C-labeled) is applied to fresh soil samples. For aerobic studies, soils are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level, with air

passed through the system to maintain aerobic conditions. Evolved  $^{14}\text{CO}_2$  is trapped in an alkaline solution to quantify mineralization. For anaerobic studies, the soil is flooded and purged with nitrogen to remove oxygen before incubation. At various time intervals, soil samples are solvent-extracted and analyzed by methods like High-Performance Liquid Chromatography (HPLC) coupled with radiosynthesis detection to identify and quantify the parent compound and its transformation products.

- **Adsorption/Desorption Using Batch Equilibrium (OECD 106):** This method quantifies the partitioning of a chemical between soil and water, from which the Koc value is derived. Soil is equilibrated with an aqueous solution containing the test substance of known concentration. The mixture is agitated for a defined period (e.g., 24 hours) to reach equilibrium. Following equilibration, the suspension is centrifuged to separate the solid and aqueous phases. The concentration of the substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration. Desorption is measured by replacing the supernatant with a fresh solution and re-equilibrating.

## Ecotoxicology Studies (EPA 850 Series)

- **Aquatic Invertebrate Acute Toxicity, Freshwater Daphnids (OCSPP 850.1010):** This is a 48-hour static test to determine the acute toxicity to freshwater invertebrates. First-instar daphnids (*Daphnia magna*), less than 24 hours old, are exposed to a range of concentrations of the test substance. The test is conducted in glass vessels under controlled temperature and lighting. Observations for immobilization and mortality are made at 24 and 48 hours. The results are used to calculate the  $\text{EC}_{50}$  (the concentration causing an effect in 50% of the test population).
- **Avian Acute Oral Toxicity Test (OCSPP 850.2100):** This test determines the acute oral toxicity of a substance to birds, typically the Bobwhite quail or Mallard duck. Birds are fasted and then administered a single dose of the test substance via oral gavage. A control group receives the vehicle only. The birds are then observed for mortality and clinical signs of toxicity for at least 14 days. The  $\text{LD}_{50}$  (the dose causing mortality in 50% of the test population) is calculated.
- **Seedling Emergence and Seedling Growth (OCSPP 850.4100):** This study evaluates the potential phytotoxicity of a substance on terrestrial plants. Seeds of at least ten different plant species (representing monocots and dicots) are planted in treated soil. The substance is

applied at various rates. The test endpoints, measured over 14 to 21 days, include seedling emergence, survival, plant height, and shoot dry weight. These endpoints are compared to untreated controls to determine any inhibitory effects.

## Residue Analysis (LC-MS/MS)

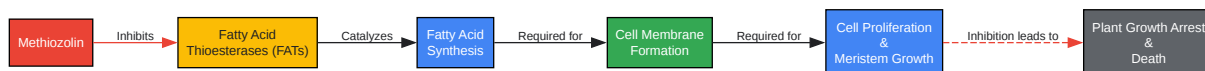
The quantification of **methiozolin** and its metabolites in environmental matrices (soil, water, turfgrass) is typically performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

- **Extraction:** A representative sample (e.g., 10 g of soil) is homogenized and extracted with an organic solvent, often acidified methanol or acetonitrile. The sample is vigorously shaken or sonicated to ensure efficient transfer of residues into the solvent.
- **Cleanup:** The resulting extract may be "cleaned up" to remove interfering matrix components. A common technique is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which involves a partitioning step with salts (e.g., magnesium sulfate, sodium chloride) followed by dispersive solid-phase extraction (d-SPE) using sorbents like primary secondary amine (PSA) to remove organic acids and sugars.
- **Analysis:** The final, cleaned extract is injected into an LC-MS/MS system. The liquid chromatograph separates the target analytes from remaining matrix components. The tandem mass spectrometer provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions for **methiozolin** and its metabolites, allowing for accurate quantification.

## Visualizations: Pathways and Workflows

### Proposed Herbicidal Mechanism of Action

**Methiozolin** is classified as a WSSA Group 30 herbicide.<sup>[1]</sup> While initially proposed to act via inhibition of tyrosine aminotransferase (TAT), more recent research suggests the mode of action is the inhibition of fatty-acid thioesterases (FATs), which are critical for fatty acid synthesis in plants.<sup>[5][6]</sup> This inhibition ultimately disrupts cell proliferation and arrests meristematic growth.<sup>[5][6]</sup>

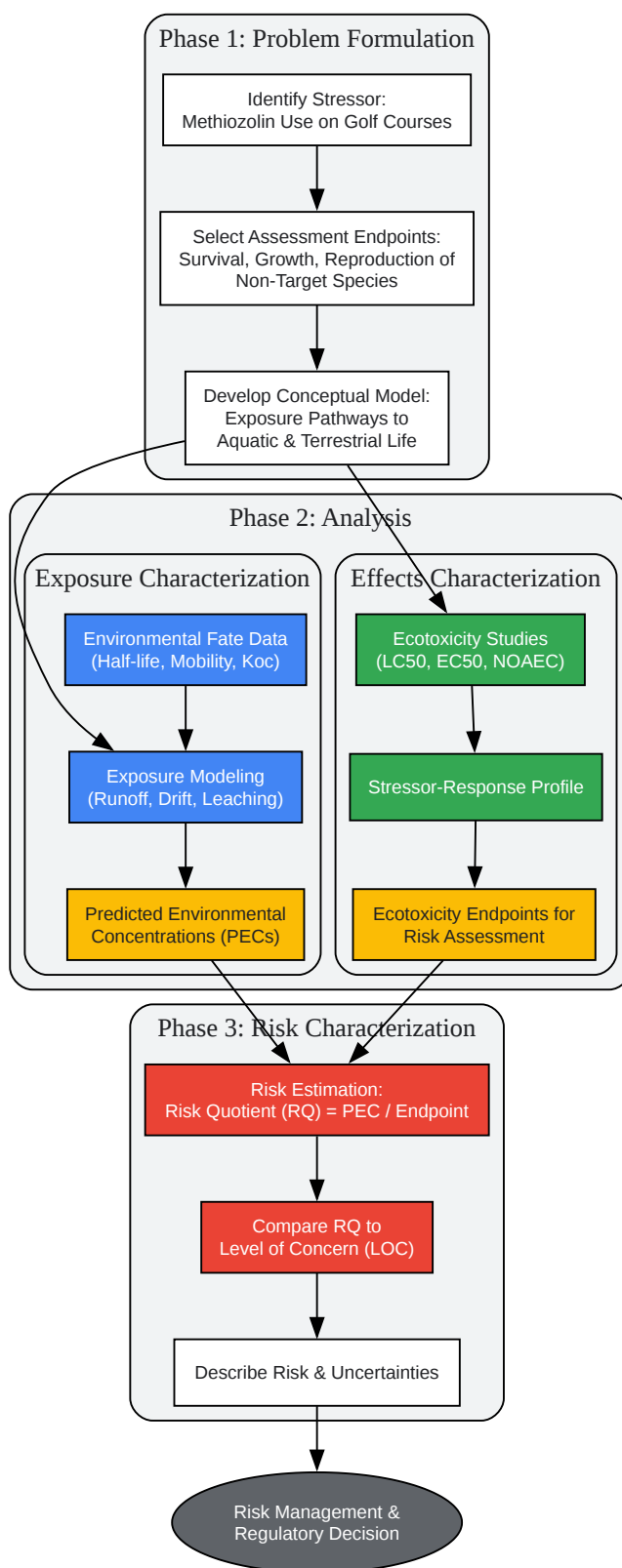


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Figure 1: Proposed mechanism of action for **methiozolin** via inhibition of Fatty Acid Thioesterases (FATS).

## Ecological Risk Assessment Workflow

The EPA follows a structured, multi-phase process to evaluate the potential ecological risks of pesticides. This workflow integrates data on the chemical's properties, environmental fate, and toxicological effects to characterize risk.<sup>[7]</sup>



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)